2-Bromo-6-(trifluoromethyl)pyridine-4-acetic acid
Description
Properties
IUPAC Name |
2-[2-bromo-6-(trifluoromethyl)pyridin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO2/c9-6-2-4(3-7(14)15)1-5(13-6)8(10,11)12/h1-2H,3H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZGGNHQDYTEIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)Br)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategies
The preparation of 2-Bromo-6-(trifluoromethyl)pyridine-4-acetic acid typically involves multi-step synthetic routes, starting from appropriately substituted pyridine precursors. The key steps generally include:
- Introduction of the trifluoromethyl group
- Bromination at the 2-position of the pyridine ring
- Functionalization at the 4-position to introduce the acetic acid moiety
These steps can be executed in various sequences, depending on the availability of starting materials and the desired selectivity.
Detailed Preparation Methods
Stepwise Synthesis via Bromination and Functionalization
A representative method involves the following steps:
Step 1: Synthesis of 6-(trifluoromethyl)pyridine-4-acetic acid
- Starting from 6-(trifluoromethyl)pyridine, the 4-position is functionalized via a side-chain introduction, commonly by halogenation followed by nucleophilic substitution or metalation and carboxylation.
Step 2: Bromination at the 2-Position
- The 2-position is selectively brominated using bromine in an organic solvent such as acetic acid or dichloromethane, typically at room temperature or slightly elevated temperatures to ensure regioselectivity and complete conversion.
Step 3: Purification
- The crude product is purified by extraction, filtration, and recrystallization, often using solvents such as ethyl acetate, ether, or n-hexane.
Data Table: Representative Reaction Conditions
| Step | Reagents & Conditions | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| Bromination | Bromine | Acetic acid | 25–40°C | 2–6 h | 75–90 |
| Metalation | n-Butyllithium, CO₂ (for carboxylation) | THF | -78°C | 1–2 h | 60–80 |
| Alkylation | Alkyl halide (e.g., bromoacetic acid ester) | DMF | 0–25°C | 4–12 h | 65–85 |
Alternative Methods: Lithiation and Electrophilic Substitution
An alternative approach employs directed ortho-lithiation of 6-(trifluoromethyl)pyridine derivatives, followed by bromination and subsequent introduction of the acetic acid side chain using alkylation or carboxylation reactions.
- Lithiation: 6-(trifluoromethyl)pyridine is treated with a strong base (e.g., n-butyllithium) at low temperature, generating a lithiated intermediate at the 2-position.
- Bromination: The lithiated intermediate is quenched with bromine or a brominating agent to afford the 2-bromo derivative.
- Side-chain Introduction: The 4-position is functionalized via metalation and reaction with electrophiles such as ethyl bromoacetate, followed by hydrolysis to yield the acetic acid.
Data Table: Alternative Synthesis Conditions
| Step | Reagents & Conditions | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Ortho-lithiation | n-Butyllithium | THF | -78°C | 70–85 |
| Bromination | Bromine | THF | -78 to 0°C | 75–90 |
| Alkylation | Ethyl bromoacetate | DMF | 0–25°C | 60–80 |
| Hydrolysis | NaOH (aq), reflux | H₂O | 100°C | 85–95 |
Patent-Documented Methods
Patent literature describes the preparation of bromo-6-trifluoromethyl pyridine derivatives using a combination of substitution, reduction, and carboxylation steps. These methods often utilize:
- Organolithium reagents for regioselective functionalization
- Boronic acid intermediates for cross-coupling strategies
- Careful control of reaction temperature and stoichiometry to maximize yield and minimize byproducts
Research Findings and Optimization
- Regioselectivity: The electron-withdrawing trifluoromethyl group at the 6-position directs bromination to the 2-position, enhancing selectivity.
- Yield Optimization: Use of low temperatures during lithiation and bromination steps improves yield and purity by suppressing side reactions.
- Purification: Extraction and recrystallization from non-polar solvents (e.g., hexane, ether) are effective for isolating the pure product.
- Scalability: The described methods are adaptable for both laboratory and industrial scale, with yields typically ranging from 60–90% depending on the route and purification efficiency.
Summary Table: Key Preparation Methods
| Method | Key Steps | Typical Yield (%) | Notable Features |
|---|---|---|---|
| Bromination-first | Bromination → Side-chain introduction | 70–90 | Simpler workup, high selectivity |
| Lithiation-first | Lithiation → Bromination → Alkylation | 65–85 | Regioselective, flexible |
| Patent cross-coupling | Boronic acid coupling → Bromination | 60–80 | Suitable for complex derivatives |
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(trifluoromethyl)pyridine-4-acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation Reactions: The acetic acid moiety can be oxidized to form corresponding carboxylic acids or esters.
Reduction Reactions: The trifluoromethyl group can be reduced under specific conditions to yield different functional groups
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions
Major Products Formed
The major products formed from these reactions include substituted pyridines, carboxylic acids, esters, and reduced derivatives with modified functional groups .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound is primarily investigated for its potential in treating conditions related to the central and peripheral nervous systems. It has been noted for its role in inhibiting transient receptor potential A1 (TRPA1) ion channels, which are implicated in pain sensation and inflammatory responses. TRPA1 activation can lead to various pain syndromes, making it a target for analgesic drug development .
Case Study: Pain Management
Research has indicated that derivatives of 2-bromo-6-(trifluoromethyl)pyridine-4-acetic acid can effectively inhibit TRPA1 activity, providing a pathway for developing new analgesics. A study demonstrated that compounds similar to this pyridine derivative significantly reduced pain responses in animal models, suggesting its utility in formulating pain relief medications .
Organic Synthesis
Intermediate in Synthesis
This compound serves as an important intermediate in the synthesis of other complex organic molecules. Its unique trifluoromethyl group enhances the reactivity and selectivity of reactions, making it valuable in synthetic organic chemistry.
Synthesis Pathways
A notable synthetic route involves the reaction of 2-chloro-3-trifluoromethyl-5-nitropyridine with diethyl malonate under alkaline conditions to yield various pyridine derivatives, including this compound . This method is favored due to its high yield and environmentally friendly conditions.
Agrochemical Applications
Pesticide Development
The compound's structural features make it a candidate for developing agrochemicals, particularly pesticides. Research has shown that similar pyridine derivatives exhibit herbicidal and insecticidal properties, leading to investigations into their efficacy against various agricultural pests.
Case Study: Herbicide Efficacy
In trials assessing the herbicidal activity of pyridine derivatives, compounds related to this compound demonstrated significant effectiveness against certain weed species, indicating potential applications in agricultural settings .
Data Table: Comparative Analysis of Pyridine Derivatives
| Compound Name | Application Area | Key Findings |
|---|---|---|
| This compound | Pain management | Inhibits TRPA1 channels; reduces pain responses |
| 5-Bromo-2-methyl-3-(trifluoromethyl)pyridine | Drug synthesis | Intermediate for analgesics; high yield synthesis |
| 2-Bromo-4-(trifluoromethyl)pyridine | Agrochemical | Effective against specific weed species |
Mechanism of Action
The mechanism of action of 2-Bromo-6-(trifluoromethyl)pyridine-4-acetic acid involves its interaction with specific molecular targets. The bromine atom and trifluoromethyl group contribute to the compound’s reactivity and binding affinity. The acetic acid moiety can form hydrogen bonds with target molecules, enhancing the compound’s stability and specificity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following sections compare 2-bromo-6-(trifluoromethyl)pyridine-4-acetic acid with key analogs based on substituent positions, functional groups, synthetic utility, and physicochemical properties.
Substituent Position and Functional Group Variations
Table 1: Structural Comparison of Pyridine-Based Analogs
Key Observations :
- Substituent Position Effects : The position of bromine and CF₃ groups significantly impacts reactivity. For example, 2-bromo-6-CF₃ pyridine (CAS 49249-10) is a precursor for cross-coupling reactions, whereas its 5-CF₃ isomer (CAS 05704-52) is used in boronic acid couplings .
- Functional Group Influence : The acetic acid moiety in the target compound offers a carboxylic acid group for conjugation, contrasting with ethyl carboxylate or benzoate esters in analogs like 200 and 3na , which are designed for specific solubility or catalytic roles .
Key Findings :
- Yield Variability : Yields for bromo-CF₃ pyridine derivatives range from 47% to 76%, influenced by steric hindrance and electronic effects. For example, compound 195 achieved 68% yield due to optimized reduction conditions , while 235 suffered lower yields (47%) due to competing side reactions .
- Characterization Gaps : Many analogs (e.g., 200 , 195 ) were used without full characterization, highlighting the need for streamlined workflows in complex syntheses .
Physicochemical Properties and Commercial Availability
Table 3: Commercial Data for Pyridine Derivatives
Commercial Insights :
- Cost and Availability : Bromo-CF₃ pyridines are priced uniformly (¥8,000/5g), but storage conditions vary. The 6-CF₃ isomer (CAS 49249-10) requires higher storage temperatures (49–50°C) compared to the 5-CF₃ analog (0–6°C) .
- Scalability : High-purity (>97%) compounds are commercially accessible, facilitating large-scale drug discovery campaigns.
Biological Activity
2-Bromo-6-(trifluoromethyl)pyridine-4-acetic acid is a compound of increasing interest in medicinal chemistry and biological research due to its unique structural features. The presence of bromine and trifluoromethyl groups significantly influences its biological activity, making it a valuable candidate for further investigation in drug discovery and development.
Chemical Structure and Properties
The chemical structure of this compound is characterized by:
- Bromine (Br) at the 2-position
- Trifluoromethyl (CF3) group at the 6-position
- Carboxylic acid (COOH) functional group at the 4-position of the pyridine ring
This configuration enhances the compound's lipophilicity and metabolic stability, which are crucial for its biological activity.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group can enhance binding affinity due to increased lipophilicity, while the bromine atom can facilitate halogen bonding interactions, potentially modulating biochemical pathways .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures have shown potential in inhibiting cell proliferation in various cancer cell lines. For instance, related pyridine derivatives have demonstrated significant inhibitory effects on tumor growth in breast cancer models .
- Antimicrobial Properties : The compound may also possess antimicrobial activity, as evidenced by studies on related pyridine derivatives that have been effective against bacterial strains.
Case Studies and Research Findings
Several studies have explored the biological implications of similar compounds:
- Cell Proliferation Inhibition : A study indicated that related compounds exhibit IC50 values in the nanomolar range against specific cancer cell lines, demonstrating their potential as selective anticancer agents .
- Mechanistic Studies : Research has highlighted that compounds with trifluoromethyl groups can inhibit critical enzymes involved in cancer metabolism, leading to reduced tumor growth and metastasis in animal models .
- Comparative Analysis : A comparative study on various substituted pyridines showed that those with electron-withdrawing groups like CF3 had enhanced reactivity and biological efficacy compared to their unsubstituted counterparts .
Data Table: Biological Activities of Related Compounds
Q & A
Q. What precautions are necessary for handling brominated trifluoromethyl pyridines?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
